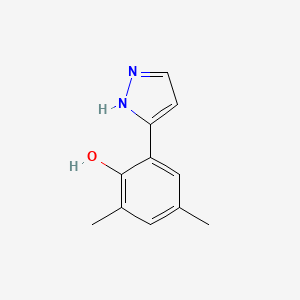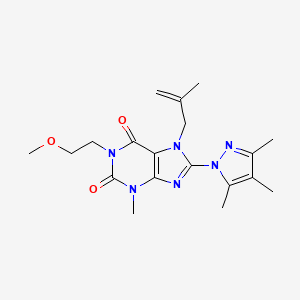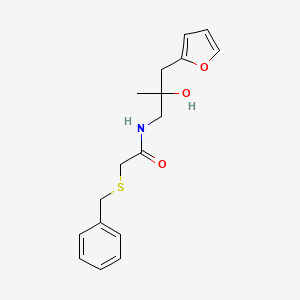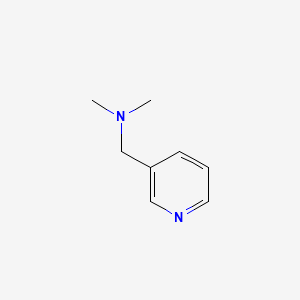![molecular formula C8H16N2O2 B2727020 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one CAS No. 807290-95-5](/img/structure/B2727020.png)
3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one” is a chemical compound with the CAS Number: 807290-95-5. It has a molecular weight of 172.23 and its IUPAC name is 3-(3-(dimethylamino)propyl)oxazolidin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2/c1-9(2)4-3-5-10-6-7-12-8(10)11/h3-7H2,1-2H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4 degrees Celsius. The compound’s molecular weight is 172.23 .科学的研究の応用
Gold(I)-Catalyzed Cycloadditions
3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, a closely related derivative, has shown efficiency as a two-carbon partner in gold-catalyzed [2+2] cycloadditions with alkenes. This transformation offers a straightforward route to highly substituted cyclobutane derivatives, featuring complete regio- and stereocontrol, highlighting its potential in creating complex molecular structures (Hélio Faustino et al., 2012).
Crystal Structure and Protective Groups
Oxazolidin-2-ones serve as protective groups for 1,2-amino alcohols and as chiral auxiliaries, showcasing their utility in stereochemical control and synthesis. The study of their crystal structures reveals insights into weak interactions such as hydrogen bonds and π-π stacking, which play critical roles in the assembly and properties of molecular architectures (T. C. Nogueira et al., 2015).
Asymmetric Aminohydroxylation
Chiral oxazolidin-2-ones are valuable chiral auxiliaries in asymmetric synthesis, with various derivatives displaying significant biological activity. A practical one-pot preparation technique for chiral 4,5-disubstituted oxazolidan-2-ones has been developed, showcasing the compound's significance in efficient and scalable synthetic methodologies (N. Barta et al., 2000).
Silver-Catalyzed Synthesis
A silver-catalyzed process for synthesizing oxazolidin-2-ones from propargylic alcohols and phenyl isocyanate has been developed, enabling highly Z-selective syntheses. This highlights the role of silver as a π-Lewis acid in activating triple bonds, further emphasizing the compound's utility in generating oxazolidinones with high selectivity (K. Sekine et al., 2015).
Antibacterial Applications
Research into oxazolidinones like MRX-I has shown their significance as antibacterial agents with a class safety profile superior to existing treatments. These compounds exhibit high activity against Gram-positive pathogens while minimizing potential for myelosuppression and monoamine oxidase inhibition, marking their importance in developing new antibacterial therapies (M. Gordeev et al., 2014).
Nonlinear Optical Properties
The study of novel chalcone derivatives related to 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one has revealed potential applications in nonlinear optics. These compounds exhibit behavior such as saturable absorption to reverse saturable absorption at varying excitation intensities, suggesting their utility in optical devices and limiters (K. Rahulan et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-[3-(dimethylamino)propyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)4-3-5-10-6-7-12-8(10)11/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLOCSMPUJZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCOC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
807290-95-5 |
Source


|
| Record name | 3-[3-(dimethylamino)propyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)
![(2-Methylpyrazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2726947.png)
![N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide](/img/structure/B2726949.png)
![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2726955.png)

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)